S-(-)-Etomidate

説明

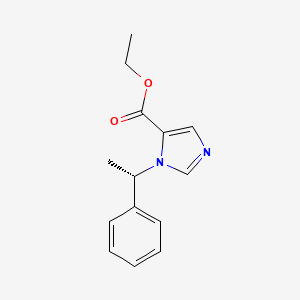

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-47-9 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Foundations and Synthesis Research of S Etomidate

Chirality and Enantiomeric Purity in Research Synthesis

The preparation of enantiomerically pure S-(-)-etomidate is essential for its use as a research tool to probe the stereoselectivity of biological targets. This is achieved either by synthesizing it directly in its desired chiral form or by separating it from a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for later separation. For etomidate (B1671615) and its analogues, stereoselective coupling reactions can be employed to produce chirally pure compounds. acs.org Methodologies such as the Mitsunobu reaction allow for the coupling of the imidazole (B134444) portion of the molecule with a chiral alcohol, establishing the desired configuration at the stereocenter from the outset. acs.org By selecting the appropriate S-configured starting alcohol, this compound can be synthesized directly.

The most common approach to obtaining individual etomidate enantiomers is through the resolution of a racemic mixture, which contains equal parts R-(+) and S-(-) forms.

Classical resolution involves reacting the racemic etomidate carboxylic acid precursor with a single enantiomer of a different chiral compound (a resolving agent), such as (R)-(+)- or (S)-(-)-α-methylbenzenemethanamine. researchgate.net This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional methods like crystallization. Once separated, the individual diastereomeric salts are converted back to the enantiomerically pure S-(-) and R-(+) etomidate precursors, which are then esterified to yield the final products. researchgate.net

Modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), are highly effective for separating enantiomers. mdpi.com These methods rely on the differential interaction of each enantiomer with the chiral environment of the column, causing one to travel through the column faster than the other, thus achieving separation. The purity of the separated this compound is then confirmed, often by measuring its specific optical rotation or by using these same chiral HPLC methods to detect any residual R-(+) enantiomer. google.com

Table 1: Examples of HPLC Conditions for Etomidate Enantiomer Separation This table is interactive. Click on the headers to sort.

| Column Type | Mobile Phase Composition (v/v) | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| CHIRALPAK AD-H | Isopropanol / n-hexane (20:80) | 0.5 mL/min | 242 nm | researchgate.net |

Stereoselective Synthetic Methodologies for this compound

Comparative Stereochemistry in Pharmacological Investigations

The study of this compound alongside its R-(+) counterpart has been crucial in understanding the specific structural requirements for etomidate's biological effects. The distinct three-dimensional shapes of the enantiomers lead to profound differences in their pharmacological profiles.

The primary biological activity of etomidate, its hypnotic effect, resides almost exclusively in the R-(+) enantiomer. aneskey.comnih.gov The S-(-) enantiomer is significantly less potent, with studies consistently showing that R-(+)-etomidate is between 10 and 20 times more potent as a hypnotic agent. nih.govnih.gov In a tadpole model used to assess anesthetic potency, R-(+)-etomidate induced loss of the righting reflex at a concentration approximately 17 times lower than that required for this compound. oup.com This dramatic difference underscores the high degree of stereoselectivity involved in its anesthetic action. A similar enantioselectivity is observed in derivatives, with R-(+)-azietomidate being about an order of magnitude more potent than S-(-)-azietomidate. nih.gov

Table 2: Comparative Hypnotic Potency of Etomidate Enantiomers This table is interactive. Use the search bar to filter results.

| Compound | Relative Hypnotic Potency Ratio (R vs. S) | Model | Finding | Reference(s) |

|---|---|---|---|---|

| Etomidate | ~20:1 | General | S-(-) enantiomer has a 20-fold lower hypnotic effect. | nih.gov |

| Etomidate | 10-20:1 | Animal studies | R(+) enantiomer has 10-20 fold greater hypnotic potency. | nih.gov |

| Etomidate | ~10:1 | General | (R)-Etomidate is tenfold more potent than its (S)-enantiomer. | wikipedia.orggoogle.com |

Influence of Chiral Center Configuration on Receptor Interaction and Enzyme Inhibition

The pharmacological differences between this compound and R-(+)-etomidate are a direct result of their differing abilities to bind to specific biological targets at the molecular level.

Receptor Interaction: The primary molecular target for etomidate's anesthetic effects is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. meduniwien.ac.atpatsnap.compatsnap.com Etomidate enhances the receptor's response to GABA. anesthesiologydfw.com This interaction is highly stereoselective. The (R)-configuration is essential for high-affinity binding to an allosteric site on the GABA-A receptor, which is located in a transmembrane region between the alpha and beta subunits. wikipedia.orgacs.orgmeduniwien.ac.at This selective binding by R-(+)-etomidate leads to potent positive modulation of the receptor's function. nih.gov GABA-A receptors that contain β2 or β3 subunits are particularly sensitive to this action. wikipedia.orgnih.gov In contrast, the S-(-) enantiomer has a much lower affinity for this site, resulting in significantly weaker modulation of the receptor and, consequently, minimal hypnotic activity. nih.gov Notably, the two isomers were found to be equally ineffective at disrupting lipid bilayers, providing strong evidence that the anesthetic action is mediated by a specific protein binding site rather than a non-specific membrane effect. oup.com

Enzyme Inhibition: Etomidate is also a potent inhibitor of 11β-hydroxylase, an enzyme critical for the synthesis of adrenal steroids like cortisol. nih.govpatsnap.comanesthesiologydfw.com This inhibitory action is also stereoselective. Research demonstrates that the R-(+) enantiomer is a more potent inhibitor of adrenocortical function and cortisol secretion than the S-(-) enantiomer. nih.gov The high-affinity binding to 11β-hydroxylase is dependent on the R-configuration, similar to what is observed at the GABA-A receptor. acs.org

Molecular Pharmacodynamics of S Etomidate at Target Receptors and Enzymes

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulation

The GABAA receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. nih.gov S-(-)-Etomidate enhances the function of this receptor, acting as a positive allosteric modulator. oup.comd-nb.info

Photoaffinity labeling studies have been instrumental in identifying the binding sites for this compound on the GABAA receptor. nih.gov Using the photoreactive analog of etomidate (B1671615), [3H]azietomidate, researchers have identified specific amino acid residues that contribute to a binding pocket for the anesthetic. nih.govnih.gov These studies revealed that etomidate binds within the transmembrane domain (TMD) of the GABAA receptor, specifically at the interface between the β and α subunits (β+/α−). d-nb.infonih.govfrontiersin.orgmdpi.com

Two key amino acid residues, α1Met-236 in the M1 helix and βMet-286 in the M3 helix, were identified as being photolabeled by [3H]azietomidate in a pharmacologically specific manner. nih.govnih.govresearchgate.net These residues are believed to line a water-filled pocket within the transmembrane domain. nih.govjneurosci.org Further studies using recombinantly expressed α1β3 GABAA receptors confirmed the photolabeling of these two residues and identified three additional residues: two within the β3M3 helix and one in the α1M3 helix. researchgate.net The pharmacological specificity of this labeling suggests that these residues form a single, cohesive binding pocket for etomidate. nih.govjneurosci.org

This binding site is distinct from the GABA binding site located in the extracellular domain and the benzodiazepine (B76468) binding site. nih.govmdpi.com The location of the etomidate binding site within the transmembrane domain at a subunit interface underscores the importance of the receptor's quaternary structure for anesthetic action. frontiersin.orgsci-hub.se

The modulatory effects of this compound are highly dependent on the specific subunit composition of the GABAA receptor pentamer. pnas.org The receptor is assembled from a variety of subunit classes, including α, β, γ, and δ. pnas.org Research has consistently shown that etomidate exhibits a marked preference for receptors containing β2 or β3 subunits over those containing the β1 subunit. oup.compnas.organnualreviews.org This selectivity applies to both the potentiation of GABA-induced currents and the direct activation of the receptor by etomidate at higher concentrations. pnas.org The presence of a β2 or β3 subunit, regardless of the α subunit isoform (α1,2,3,6), confers high sensitivity to etomidate. pnas.org In contrast, GABAA receptors incorporating the β1 subunit are significantly less sensitive to the effects of etomidate. oup.comoup.com

The subunit selectivity of this compound has been traced to a single amino acid residue within the second transmembrane domain (M2) of the β subunit. oup.comoup.comnih.gov In the highly sensitive β2 and β3 subunits, this position is occupied by an asparagine (N) residue (N265 in β2, N289 in β3). oup.compnas.orgnih.gov Conversely, the less sensitive β1 subunit contains a serine (S) at the equivalent position (S290). pnas.orgnih.gov

Site-directed mutagenesis studies have confirmed the critical role of this amino acid. Mutating the asparagine in the β3 subunit to a serine (N289S) dramatically reduces the modulatory and direct activating effects of etomidate. pnas.orgnih.gov Conversely, replacing the serine in the β1 subunit with an asparagine (S290N) enhances the sensitivity of the receptor to etomidate, making it more akin to β2- or β3-containing receptors. pnas.orgnih.gov A mutation of the asparagine in the β2 subunit to methionine (β2N265M) not only abolishes the effects of etomidate but also reduces the effects of another anesthetic, propofol (B549288). oup.complos.org These findings demonstrate that a single amino acid can profoundly influence the interaction of a clinically used anesthetic with its target protein, providing strong evidence against a non-specific, lipid-based theory of anesthesia. pnas.orgpnas.org

Table 1: Key Amino Acid Residues for this compound Sensitivity

| Subunit | Residue (Position) | Effect on Etomidate Sensitivity |

|---|---|---|

| β1 | Serine (290) | Low Sensitivity |

| β2 | Asparagine (265) | High Sensitivity |

| β3 | Asparagine (289) | High Sensitivity |

| β1 (S290N) | Asparagine (290) | Increased Sensitivity |

| β3 (N289S) | Serine (289) | Decreased Sensitivity |

This compound enhances GABAA receptor function by modulating the gating of the associated chloride ion channel. nih.gov This modulation leads to an increased flow of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability. nih.gov At clinically relevant concentrations, etomidate prolongs the duration of inhibitory postsynaptic currents (IPSCs) by slowing their decay. nih.govnih.gov

Analysis of single-channel recordings has revealed that etomidate increases the probability of the channel being in the open state. nih.gov For instance, at a concentration of 8.2 μM, etomidate was found to increase the channel open probability thirteen-fold and double the effective channel open time. nih.gov This enhancement of channel gating is believed to be the primary mechanism by which etomidate potentiates synaptic inhibition. nih.gov The drug's ability to modulate both channel kinetics and open probability also suggests a significant impact on the function of extrasynaptic GABAA receptors, which contribute to tonic inhibition. nih.govnih.gov

This compound exhibits two distinct effects on the GABAA receptor that are dependent on its concentration. nih.govnih.gov

Potentiation: At lower, clinically relevant concentrations, etomidate acts as a positive allosteric modulator, enhancing the effect of GABA. nih.govnih.gov It shifts the GABA concentration-response curve to the left, meaning that a lower concentration of GABA is required to elicit a given response. nih.govnih.gov This potentiation occurs without a change in the maximum current that can be evoked by a saturating concentration of GABA. nih.gov

Direct Activation: At higher concentrations, this compound can directly activate the GABAA receptor, causing the channel to open even in the absence of GABA. pnas.orgnih.govnih.gov The concentration required for direct activation (EC50 of ~23-50 μM) is significantly higher than that required for potentiation (EC50 of ~0.7-2 μM). jneurosci.orgpnas.org

Despite these different concentration requirements, it is proposed that both potentiation and direct activation are mediated by etomidate binding to the same sites on the receptor. jneurosci.orgnih.gov The shared dependence on the β2/β3 subunit isoforms and the same stereoselectivity for the R-(+)-enantiomer of etomidate support this hypothesis. jneurosci.orgwikipedia.org An allosteric model suggests that the binding of etomidate to its sites stabilizes the open state of the receptor, thereby both lowering the energy barrier for GABA-induced opening and, at sufficient occupancy, causing the channel to open directly. jneurosci.orgnih.gov

Table 2: Concentration-Dependent Effects of this compound on GABAA Receptors

| Effect | Concentration Range | Mechanism |

|---|---|---|

| Potentiation | Low (e.g., 0.1-10 μM) | Positive allosteric modulation of GABA-gated currents. nih.gov |

| Direct Activation | High (e.g., >10 μM) | Direct gating of the GABAA receptor channel. nih.gov |

| Blockade | Very High (e.g., >100 μM) | Suppression of peak current. nih.gov |

Kinetic and equilibrium binding studies provide quantitative measures of the interaction between this compound and the GABAA receptor. fda.gov These studies help to define the affinity of the drug for its binding site and the kinetics of its association and dissociation.

Equilibrium binding assays, often using radiolabeled ligands, have been employed to characterize the potency of etomidate and its analogs. For example, studies measuring the inhibition of [3H]EBOB (a closed-channel ligand) binding have shown that etomidate potentiates the effect of GABA. meduniwien.ac.at In the presence of 1 μM GABA, (R)-etomidate inhibits [3H]EBOB binding with an IC50 value of 1.3 μM, while in the absence of GABA, its potency is about 14-20 times weaker. meduniwien.ac.at

Kinetic models, such as the Monod-Wyman-Changeux (MWC) two-state equilibrium model, have been used to describe the allosteric co-agonism of GABA and etomidate. researchgate.netrupress.org These models propose that the receptor exists in an equilibrium between an inactive (closed) and an active (open) state. researchgate.net Both GABA and etomidate bind with higher affinity to the active state, thus shifting the equilibrium towards channel opening. researchgate.net Fitting experimental data to these models allows for the estimation of key parameters, such as the dissociation constants (KD) for etomidate binding to the inactive and active states of the receptor and the intrinsic efficacy of the drug. researchgate.netresearchgate.net Such analyses support the concept that two equivalent etomidate sites are present on each GABAA receptor and that they contribute equally and non-cooperatively to the modulation of channel gating. nih.gov

Mechanistic Elucidation of this compound Effects on GABAA Receptor Gating and Ion Flux

Adrenal Steroidogenesis Enzyme Inhibition by this compound

This compound is a potent inhibitor of adrenal steroidogenesis, a characteristic that significantly influences its clinical application. und.edu This inhibitory effect stems from its interaction with key enzymes in the cortisol and aldosterone (B195564) synthesis pathways.

Molecular Mechanism of 11β-Hydroxylase (CYP11B1) Inhibition

The primary mechanism behind the adrenocortical suppression induced by this compound is the inhibition of the cytochrome P450 enzyme 11β-hydroxylase (CYP11B1). d-nb.infofrontiersin.org This enzyme is crucial for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. frontiersin.orgjmedsciences.com this compound acts as a reversible and highly potent inhibitor of this enzyme. nih.govresearchgate.net The inhibition is so potent that even nanomolar concentrations of etomidate can significantly suppress enzyme activity. nih.gov This leads to a decrease in the production of cortisol, corticosterone (B1669441), and aldosterone. frontiersin.org

The inhibitory action of this compound on CYP11B1 is primarily attributed to its imidazole (B134444) ring. frontiersin.orgjvsmedicscorner.com This nitrogen-containing ring structure is a key determinant for the binding of etomidate to the enzyme. frontiersin.org Molecular docking studies have revealed that a basic nitrogen atom in the imidazole ring of this compound coordinates with the heme iron atom located at the active site of the CYP11B1 enzyme. nih.govresearchgate.net This interaction forms a stable coordination bond, with the imidazole ring orienting almost perpendicularly to the heme plane. nih.govresearchgate.net This binding prevents the normal catalytic function of the enzyme, thereby blocking the synthesis of corticosteroids. frontiersin.org The introduction of a strong electron-withdrawing group on the imidazole ring has been shown to reduce the charge density of the nitrogen, which in turn lessens the coordination bond with the heme iron and decreases adrenocortical suppression. nih.govresearchgate.net

Comparative Inhibitory Potency of this compound Against Adrenal Enzymes

This compound demonstrates a high and specific inhibitory potency against adrenal enzymes, particularly 11β-hydroxylase. nih.govnih.gov Its inhibitory effect is significantly more potent than its hypnotic effect. nih.gov Adrenal suppression can be observed at plasma concentrations far below those required for hypnosis. nih.gov

Studies comparing this compound with other anesthetic agents have highlighted its pronounced effect on the adrenal cortex. For instance, carboetomidate (B606476), a pyrrole-based analog of etomidate, is three times less potent as an adrenal suppressant. amegroups.org Other investigational analogs, such as cyclopropyl-methoxycarbonyl etomidate and methoxycarbonyl carboetomidate, are up to 300 times less potent inhibitors of adrenal function. amegroups.org

In vitro studies have quantified the inhibitory potency of etomidate. Saturation and homologous competition studies have determined the dissociation constant (Kd) of ³H-etomidate for 11β-hydroxylase to be between 21 nM and 40 nM. nih.gov The half-inhibitory concentrations (IC50) for other sedative-hypnotics are significantly higher, indicating a much lower affinity for the enzyme. nih.gov

| Compound | Half-Inhibitory Concentration (IC50) |

|---|---|

| Etomidate | 26 nM |

| Cyclopropyl (B3062369) methoxycarbonyl metomidate (B1676513) (CPMM) | 143 nM |

| Dexmedetomidine | 2.2 µM |

| Carboetomidate | ≥50 µM |

| Ketamine | ≥50 µM |

| Propofol | ≥50 µM |

Other Ion Channel Interactions and Cellular Signaling Research

Beyond its primary targets, research has explored the interactions of this compound with other ion channels and its influence on cellular signaling pathways.

Activation Mechanisms of Nociceptive Transient Receptor Potential (TRP) Ion Channels (TRPA1, TRPV1) by this compound

This compound has been shown to activate nociceptive Transient Receptor Potential (TRP) ion channels, specifically TRPA1 and TRPV1, at clinically relevant concentrations. researchgate.netnih.govd-nb.infonih.gov This activation is considered a specific action rather than a non-specific effect of the drug's formulation. researchgate.net

The activation of TRPA1 by etomidate is a consistent finding. nih.govd-nb.infonih.gov The molecular mechanism appears to involve distinct N-terminal cysteine and lysine (B10760008) residues of the TRPA1 channel protein. nih.gov Inward currents evoked by etomidate in TRPA1-expressing cells resemble those induced by other known TRPA1 activators. nih.gov Mouse TRPA1 has been shown to be activated by etomidate in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 375 µM. nih.govd-nb.info

The interaction with TRPV1 is more complex and may depend on drug concentration and species. nih.govd-nb.infonih.gov While etomidate can activate TRPV1, it has also been observed to have a blocking effect on the channel at certain concentrations. nih.gov For instance, at a concentration of 100 µM, etomidate can reduce capsaicin-evoked currents in rat TRPV1 by approximately 32%. nih.gov The activation of TRPV1 by various stimuli leads to an influx of extracellular calcium, which can depolarize the cell and trigger a range of cellular responses. frontiersin.org

Investigation of Alpha-2 Adrenergic Receptor Modulation Mechanisms

This compound acts as an agonist at alpha-2 (α2) adrenergic receptors, an action that is thought to contribute to its hemodynamic stability. nih.govnih.gov This interaction, however, does not appear to be related to its hypnotic effects. nih.gov

Studies using mice deficient in α2-receptor subtypes have shown that the transient hypertension sometimes observed with etomidate is absent in mice lacking either α2B or α2A adrenergic receptor subtypes. nih.gov This suggests that α2B-receptors, in particular, mediate the increase in blood pressure. nih.govportlandpress.com

In vitro binding assays have demonstrated that etomidate inhibits the binding of the α2-antagonist [³H]RX821002 to recombinant α2-receptors. nih.gov It displays a higher potency for α2B and α2C receptors compared to α2A receptors. nih.gov Furthermore, in cells expressing α2B-receptors, etomidate has been shown to increase the phosphorylation of extracellular signal-related kinases (ERK1/2), confirming its agonistic activity. nih.gov

| Receptor Subtype | Ki (µM) |

|---|---|

| alpha2A | 208 |

| alpha2B | 26 |

| alpha2C | 56 |

Structure Activity Relationship Sar and Computational Modeling of S Etomidate and Derivatives

Empirical SAR Studies on S-(-)-Etomidate Analogues

Identification of Structural Determinants for GABA-A Receptor Affinity and Efficacy

The anesthetic and hypnotic effects of etomidate (B1671615) and its derivatives are primarily mediated by their interaction with the GABA-A receptor. meduniwien.ac.atnih.gov SAR studies have been crucial in identifying the key molecular features responsible for this interaction.

The stereochemistry at the chiral carbon is a critical determinant of hypnotic activity. The (R)-enantiomer of etomidate is significantly more potent than the (S)-enantiomer. nih.govwikipedia.org In fact, the S(-) enantiomer possesses a hypnotic effect that is 20 times weaker than its R(+) counterpart. nih.gov Modifications at this chiral center can significantly alter both in vitro GABA-A receptor modulatory potency and in vivo hypnotic activity. nih.gov

The imidazole (B134444) ring is another essential component for high-affinity binding and potentiation of GABA-A receptors. researchgate.net However, it is also a key contributor to the inhibition of 11β-hydroxylase. researchgate.netresearchgate.net Replacing the basic nitrogen in the imidazole ring with a carbon atom, as seen in carboetomidate (B606476), can significantly reduce adrenocortical suppression while retaining hypnotic properties. nih.govnih.gov

The ester moiety also plays a role in the interaction with the GABA-A receptor. researchgate.net Modifications to this part of the molecule, particularly the introduction of a metabolically labile ester group, have been explored to create "soft" analogs with rapid metabolism to inactive metabolites. sci-hub.sefrontiersin.org For example, Methoxycarbonyl-etomidate (MOC-etomidate), a soft analog, is rapidly hydrolyzed by esterases, leading to a metabolite with significantly lower adrenocortical inhibitory levels. nih.govfrontiersin.org

The interaction of etomidate with the GABA-A receptor is also dependent on the specific β subunit present in the receptor complex. Receptors containing β2 or β3 subunits are highly sensitive to etomidate, while those with β1 subunits are not. pnas.orgmdpi.com A single amino acid residue, asparagine at position 265 (N265) in the β2 and β3 subunits, has been identified as a key determinant of etomidate sensitivity. pnas.orgplos.org

Mapping of Structural Features for Selective 11β-Hydroxylase Inhibition

The primary mechanism behind etomidate-induced adrenocortical suppression is the potent inhibition of 11β-hydroxylase, a critical enzyme in steroid biosynthesis. surgicalneurologyint.comwikipedia.orgnih.gov SAR studies have focused on identifying the structural features of etomidate responsible for this off-target effect to design analogs with improved safety profiles.

The imidazole ring of etomidate is a key structural feature for 11β-hydroxylase inhibition. researchgate.netresearchgate.net The basic nitrogen atom within this ring is believed to form a coordination bond with the heme iron at the active site of the enzyme, leading to its inhibition. surgicalneurologyint.comresearchgate.netresearchgate.net This hypothesis is supported by the fact that carboetomidate, an analog where this nitrogen is replaced by a methylene (B1212753) group, exhibits a 2000-fold lower adrenocortical inhibitory level in vitro. nih.govnih.gov

The stereochemistry of etomidate also influences its inhibitory effect on 11β-hydroxylase, with the (R)-enantiomer being a more potent inhibitor than the (S)-enantiomer. nih.gov The (R)-configuration is considered essential for high affinity to the enzyme. acs.org

While substitutions on the phenyl ring are generally well-tolerated in terms of maintaining inhibitory potency against 11β-hydroxylase, modifications to the ester moiety can influence this activity. meduniwien.ac.atacs.org For instance, the main metabolite of etomidate, etomidate acid, which results from the hydrolysis of the ester group, has a lower inhibitory effect on 11β-hydroxylase. peerj.com This has led to the development of "soft" etomidate analogs with rapidly metabolizable ester groups to minimize adrenocortical suppression. sci-hub.sefrontiersin.org

Influence of Substitutions on Phenyl Ring and Ester Moiety

Modifications to the phenyl ring and ester moiety of the etomidate scaffold have been extensively investigated to fine-tune its pharmacological properties, aiming to separate the desired hypnotic effects from the unwanted adrenocortical suppression.

Phenyl Ring Substitutions:

Substitutions on the phenyl ring of etomidate can have a significant impact on its interaction with the GABA-A receptor. The volume of the substituent group plays a crucial role, with larger substituents generally leading to a progressive decrease in positive modulatory activity. researchgate.netnih.gov For example, naphthalene-etomidate, which has a bulky phenyl ring substituent, exhibits very low efficacy at the GABA-A receptor and can act as an anesthetic-selective competitive antagonist. sci-hub.senih.gov This phenomenon is attributed to steric hindrance that reduces the binding affinity to the open state of the receptor. nih.gov In contrast, substitutions on the phenyl ring are generally well-tolerated in terms of their inhibitory effect on 11β-hydroxylase. meduniwien.ac.atacs.org

| Compound/Analog | Phenyl Ring Substitution | Impact on GABA-A Receptor Activity | Impact on 11β-Hydroxylase Inhibition |

| Etomidate | Unsubstituted | Potent positive modulator | Potent inhibitor |

| Naphthalene-etomidate | Naphthalene group | Very low efficacy, competitive antagonist | Not specified |

| Phenyl ring-substituted analogs | Increasing substituent volume | Progressive decrease in potency and efficacy | Generally well-tolerated |

Ester Moiety Modifications:

The ester moiety of etomidate is a key target for structural modifications aimed at creating "soft" drugs with rapid metabolism and reduced side effects. sci-hub.sefrontiersin.org The introduction of a metabolically labile ester group can lead to rapid hydrolysis by plasma esterases, forming an inactive carboxylic acid metabolite. frontiersin.orgnih.gov

Methoxycarbonyl-etomidate (MOC-etomidate): This analog contains a rapidly hydrolyzed ester moiety, leading to a metabolite with significantly lower adrenocortical inhibitory levels (300-400 times lower). nih.gov While it maintains high hypnotic potency, the accumulation of its metabolite during prolonged infusions can lead to a longer recovery time. nih.gov

Cyclopropyl-methoxycarbonyl-metomidate (CPMM): This analog features a cyclopropyl (B3062369) group that slows down metabolism compared to MOC-etomidate, resulting in lower infusion dosing requirements. aneskey.com

ET-26 Hydrochloride: Modification of the ester side chain in this analog resulted in mild adrenocortical suppression while maintaining hemodynamic stability. peerj.com

The length of the spacer between the imidazole ring and the labile ester group also influences the rate of hydrolysis. A two-carbon spacer, as seen in MOC-etomidate, reduces steric hindrance and promotes rapid hydrolysis. frontiersin.org

Computational Chemistry and In Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound and its derivatives with both the GABA-A receptor and 11β-hydroxylase, providing insights into the structural basis of their activity and selectivity.

GABA-A Receptor:

Docking studies have helped to identify the etomidate binding site within the transmembrane domain of the GABA-A receptor, located at the interface between the β and α subunits. nih.govfigshare.com These simulations, in conjunction with homology modeling, suggest that the photolabeled residues αMet-236 and βMet-286 are in close proximity to a water-filled pocket where etomidate binds. nih.gov The orientation of bound etomidate, as predicted by docking, suggests that its phenylethyl end is directed towards the transmembrane pore and the M2 domains, in a sterically constrained manner that likely contributes to its stereoselectivity. researchgate.net Furthermore, computational models have been used to predict the interactions of various etomidate analogs with the binding site, revealing the importance of specific structural elements for high potency. nih.gov

11β-Hydroxylase:

In silico docking studies have been crucial in understanding the mechanism of 11β-hydroxylase inhibition by etomidate. nih.govnih.gov These simulations predict that etomidate and its analogs can fit into the heme-containing active site pocket of the enzyme. nih.govnih.gov A key interaction predicted by these models is the coordination of the basic nitrogen in etomidate's imidazole ring with the heme iron at the active site. surgicalneurologyint.comresearchgate.net This interaction is believed to be the primary reason for etomidate's high inhibitory potency. surgicalneurologyint.comnih.gov

Docking studies have also been used to compare the binding of etomidate with that of its less inhibitory analog, carboetomidate. While both molecules can fit into the active site, etomidate has additional predicted binding poses that involve interaction with the heme iron, which are not observed for carboetomidate. nih.gov This difference in binding mode is thought to account for carboetomidate's significantly lower affinity for 11β-hydroxylase. nih.gov

Homology Modeling of Target Enzyme Binding Pockets

In the absence of high-resolution crystal structures for the human GABA-A receptor and 11β-hydroxylase, homology modeling has been an indispensable tool for constructing three-dimensional models of their binding pockets. These models, built based on the known structures of related proteins, have provided a structural framework for interpreting experimental data and guiding rational drug design.

GABA-A Receptor:

Homology models of the GABA-A receptor have been constructed using the structures of the Torpedo nicotinic acetylcholine (B1216132) receptor and the snail acetylcholine binding protein as templates. nih.govnih.gov These models have been crucial in visualizing the etomidate binding site at the interface between the α and β subunits in the transmembrane domain. nih.govnih.gov The models suggest that photolabeled residues, such as αMet-236 and βMet-286, line a pocket that accommodates etomidate. nih.gov Furthermore, these models have been used to understand the spatial relationship of different subunits and how this might influence the binding and efficacy of etomidate and its analogs. nih.gov For instance, the asymmetry introduced by the γ2 subunit could potentially lead to non-equivalent etomidate binding sites. nih.gov

11β-Hydroxylase:

Homology models of 11β-hydroxylase have been developed to understand its interaction with etomidate and other inhibitors. surgicalneurologyint.compnas.org These models have been built using the crystal structures of other cytochrome P450 enzymes as templates. surgicalneurologyint.com The models predict a binding pocket containing a heme group, where etomidate is thought to bind. nih.govnih.gov Key interactions predicted by these models include a coordination bond between the basic nitrogen of etomidate's imidazole ring and the heme iron, as well as π-π stacking interactions between the phenyl ring of etomidate and aromatic residues in the binding pocket, such as phenylalanine. nih.govmeduniwien.ac.at These models have been instrumental in rationalizing the high inhibitory potency of etomidate and in guiding the design of analogs, like carboetomidate, with reduced affinity for the enzyme. surgicalneurologyint.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties or molecular descriptors. wikipedia.org In the context of this compound and its derivatives, QSAR and a related 3D-QSAR technique, Comparative Molecular Field Analysis (CoMFA), have been instrumental in understanding the structural requirements for anesthetic activity and in designing new analogs with improved properties. nih.govnih.gov

CoMFA is a 3D-QSAR method that correlates the 3D steric and electrostatic fields of a series of molecules with their biological activities. google.com This analysis helps to create a "pharmacophore map," a three-dimensional representation of the key molecular features responsible for a drug's activity. oup.com For etomidate and its analogs, CoMFA has been used to model their interaction with the γ-aminobutyric acid type A (GABAA) receptor, which is believed to be the primary target for their hypnotic effects. nih.gov

In one study, researchers developed CoMFA models for a series of etomidate analogs to understand their GABAA receptor modulatory and hypnotic potencies. nih.govnih.gov The potencies of the analogs varied significantly, with a 91-fold range in GABAA receptor activity and a 53-fold range in hypnotic potency. nih.gov These potencies were found to be strongly correlated with each other, but not with the hydrophobicity of the molecules. nih.gov

The CoMFA models generated were statistically significant and predictive. nih.gov The analysis produced contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.

Steric Field Contour Map: This map identifies regions where bulky substituents either increase (green contours) or decrease (yellow contours) the potency of the analogs. nih.gov

Electrostatic Contour Map: This map shows regions where electropositive (blue contours) or electronegative (red contours) substituents enhance the analog's potency. nih.gov

These CoMFA models provided a strong correlation between the predicted and experimentally determined half-maximal direct activating concentrations (EC50) for the etomidate analogs at the GABAA receptor. nih.gov The high coefficient of determination (r²) of 0.91 indicates a robust model that can accurately predict the potency of new, unsynthesized etomidate derivatives. nih.gov

The insights gained from QSAR and CoMFA studies are crucial for the rational design of new etomidate analogs. By understanding the key steric and electrostatic features that govern potency, medicinal chemists can strategically modify the etomidate scaffold to develop new compounds with desired pharmacological profiles, such as enhanced potency or altered metabolic stability. surgicalneurologyint.comspringermedizin.de

| Parameter | Description | Relevance to Etomidate SAR |

| GABAA Receptor Potency (EC50) | The concentration of a drug that gives half-maximal response at the GABAA receptor. | A key measure of the anesthetic activity of etomidate and its analogs. nih.gov |

| Hypnotic Potency | The dose of a drug required to induce a loss of righting reflex in a certain percentage of subjects. | Reflects the in vivo anesthetic effect of the compounds. nih.gov |

| CoMFA Steric Fields | Regions in 3D space where the size and shape of the molecule affect its biological activity. | Helps to identify optimal substitution patterns on the etomidate scaffold to enhance potency. nih.gov |

| CoMFA Electrostatic Fields | Regions in 3D space where the electronic properties of the molecule influence its biological activity. | Guides the modification of functional groups to improve interactions with the receptor. nih.gov |

| Coefficient of Determination (r²) | A statistical measure of how well the regression predictions approximate the real data points. | An r² of 0.91 for the CoMFA model indicates a high predictive power for etomidate analog potency. nih.gov |

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. springermedizin.de This approach is particularly valuable when the precise structure of the biological target is unknown or when designing new ligands based on a set of known active compounds. springermedizin.de For this compound and its derivatives, pharmacophore modeling has been employed to elucidate the key structural features that mediate their effects at the GABAA receptor. nih.gov

By analyzing a series of etomidate analogs with varying potencies, researchers can construct a pharmacophore model that encapsulates the common structural motifs responsible for high-affinity binding and receptor modulation. nih.gov This model typically includes features such as:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond from the receptor.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond to the receptor.

Hydrophobic Regions: Nonpolar areas of the molecule that can engage in hydrophobic interactions with the receptor.

Aromatic Rings: Planar, cyclic systems that can participate in pi-stacking or other non-covalent interactions.

A study that combined CoMFA with pharmacophore modeling for etomidate analogs revealed the specific structural elements associated with high potency and how these elements interact with the etomidate binding site on the GABAA receptor. nih.govnih.gov The results indicated that modifications to any of the key structural elements could lead to a significant change in receptor potency, sometimes by an order of magnitude or more. nih.gov

The development of such pharmacophore models is a cornerstone of rational drug design. surgicalneurologyint.com It allows for the virtual screening of large chemical libraries to identify novel compounds that fit the pharmacophore and are therefore likely to possess the desired biological activity. researchgate.net Furthermore, these models guide the synthesis of new etomidate analogs with optimized properties. For instance, if a pharmacophore model indicates that a particular region of the molecule requires a hydrophobic group, chemists can design and synthesize derivatives with various hydrophobic substituents at that position to enhance potency.

Preclinical in Vitro and in Vivo Studies on Cellular and Systemic Mechanisms

Cellular Responses to S-(-)-Etomidate in Non-Neuronal Systems

The influence of this compound on fundamental cellular processes such as proliferation, migration, and apoptosis has been a subject of growing interest, particularly in the context of cancer cell biology. Research has revealed that etomidate (B1671615) can exert differential effects on these pathways, often mediated by the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a critical regulator of cell growth and survival. plos.orgfrontiersin.org

In some cancer cell lines, etomidate has demonstrated tumor-suppressive properties. For instance, in studies involving esophageal cancer cells, etomidate has been shown to significantly inhibit proliferation, migration, and invasion. nih.govresearchgate.net This inhibitory action is closely linked to the suppression of the PI3K/AKT pathway, as evidenced by decreased phosphorylation of both PI3K and AKT. nih.govresearchgate.netresearchgate.net Similarly, in A549 non-small cell lung cancer (NSCLC) cells, etomidate attenuated cell viability and proliferation while promoting apoptosis. spandidos-publications.comnih.gov This effect was associated with the downregulation of WW domain containing E3 ubiquitin protein ligase 2 (WWP2) and a subsequent reduction in the phosphorylation of PI3K/AKT pathway proteins. spandidos-publications.comnih.gov Furthermore, etomidate treatment in these cells led to an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.comnih.gov

Conversely, other studies have suggested a potential pro-metastatic role for etomidate in different cancer types, also through the modulation of the PI3K/AKT pathway. This highlights the context-dependent nature of etomidate's effects on cancer cells.

It is noteworthy that not all non-neuronal cells exhibit a significant response to etomidate in terms of proliferation and apoptosis. For example, one study found that etomidate had no discernible effect on the proliferation, cell-cycle distribution, apoptosis, or necrosis of pancreatic tumor cells at the concentrations tested. researchgate.net Similarly, research on adipose tissue-derived mesenchymal stem cells (ADSCs) indicated that clinically relevant concentrations of etomidate did not influence their proliferation. ekja.org

The table below summarizes key findings on the effects of this compound on cell proliferation, migration, and apoptosis in various non-neuronal cell lines.

| Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Effect on Apoptosis | Associated Pathway |

| Esophageal Cancer Cells (EC109, KYSE150) | Inhibition nih.govresearchgate.net | Inhibition nih.govresearchgate.net | Induction nih.gov | Inhibition of PI3K/AKT nih.govresearchgate.netresearchgate.net |

| A549 (Non-Small Cell Lung Cancer) | Inhibition spandidos-publications.comnih.gov | Inhibition | Induction spandidos-publications.comnih.gov | Downregulation of WWP2, Inhibition of PI3K/AKT spandidos-publications.comnih.gov |

| N2a (Neuroblastoma) | Inhibition spandidos-publications.com | Not Specified | Induction spandidos-publications.comnih.gov | Not Specified |

| Pancreatic Tumor Cells (PaTu 8988t, Panc-1) | No Effect researchgate.net | Not Specified | No Effect researchgate.net | Not Applicable researchgate.net |

| Adipose Tissue-Derived Mesenchymal Stem Cells | No Effect ekja.org | Not Specified | Not Specified | Not Applicable ekja.org |

Mitochondria play a central role in cellular bioenergetics and are a key source of reactive oxygen species (ROS). The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. Studies have begun to explore the impact of this compound on these mitochondrial parameters in non-neuronal cells.

In a study investigating myocardial ischemia/reperfusion injury, etomidate was found to have a protective effect on mitochondria in cardiomyocytes. jpp.krakow.pl Treatment with etomidate led to a significant increase in MMP and cellular ATP content. jpp.krakow.pl Furthermore, etomidate dose-dependently decreased mitochondrial ROS production in H9c2 cells subjected to hypoxia/reoxygenation. jpp.krakow.pl These findings suggest that etomidate can mitigate mitochondrial damage under certain stress conditions.

Conversely, in the context of cancer cells, etomidate has been shown to induce mitochondrial dysfunction. In N2a neuroblastoma cells, etomidate treatment resulted in a loss of mitochondrial membrane potential and an increase in the generation of reactive oxygen species, which are indicative of apoptosis induction. nih.gov

The effects of etomidate on mitochondrial function appear to be concentration-dependent. One study on isolated rat liver mitochondria reported that at lower concentrations, etomidate had no significant effect, but at higher concentrations, it could disrupt mitochondrial energy metabolism by inhibiting complex I and, to a lesser extent, complex III of the respiratory chain. ingentaconnect.com

The following table presents a summary of the observed effects of this compound on mitochondrial membrane potential and ROS generation in different non-neuronal cell types.

| Cell Type | Effect on Mitochondrial Membrane Potential (MMP) | Effect on Reactive Oxygen Species (ROS) Generation |

| Cardiomyocytes (H9c2) | Increase jpp.krakow.pl | Decrease jpp.krakow.pl |

| N2a (Neuroblastoma) | Decrease (Loss) nih.gov | Increase nih.gov |

| Isolated Rat Liver Mitochondria | Disruption at high concentrations ingentaconnect.com | Not Specified |

This compound has been shown to modulate the expression of various genes and proteins in non-neuronal cell lines, contributing to its observed cellular effects.

In a study using the murine leukemia macrophage cell line RAW264.7, etomidate was found to induce cytotoxic effects and apoptosis. iiarjournals.org Microarray analysis revealed that etomidate treatment altered the expression of 32 genes by at least two-fold, with 17 genes being up-regulated and 15 down-regulated. iiarjournals.org At the protein level, etomidate increased the levels of pro-apoptotic proteins such as Fas, cytochrome c, AIF, Endo G, and activated caspase-9 and -3, while reducing the level of the anti-apoptotic protein Bcl-xl. iiarjournals.org

In human NCI-h295 adrenocortical cancer cells, etomidate's inhibition of steroidogenesis was associated with post-transcriptional increases in the protein levels of steroidogenic acute regulatory protein (StAR), CYP11A1, and CYP17A1, without a corresponding increase in their mRNA levels. nih.gov This suggests that etomidate can influence protein stabilization. nih.gov

Furthermore, in chondrocytes, etomidate was found to ameliorate the age-induced downregulation of extracellular matrix genes, including Collagen II (COL2A1) and Aggrecan (ACAN), as well as the transcription factor SOX-9, which promotes their expression. researchgate.net

However, not all studies have observed significant effects of etomidate on gene expression. In an investigation of inflammatory gene expression in Caco-2, HK-2, and HepG2 cell lines, etomidate did not exert a significant inhibitory effect on NF-κB expression or its downstream cytokines, unlike other anesthetic agents like sodium barbiturate, ketamine, and propofol (B549288). researchgate.net Additionally, a study comparing the effects of propofol and etomidate on cardiovascular miRNA expression found that while both anesthetics induced different miRNA profiles in blood vessels, there was no significant difference in miRNA expression in cardiac tissue. nih.gov

The table below provides a summary of the modulatory effects of this compound on gene and protein expression in various non-neuronal cell lines.

| Cell Line | Modulated Genes/Proteins | Observed Effect |

| RAW264.7 (Murine Leukemia Macrophage) | 32 genes (microarray), Fas, cytochrome c, AIF, Endo G, caspases, Bax, Bcl-xl | Altered gene expression profile, Increased pro-apoptotic proteins, Decreased anti-apoptotic protein iiarjournals.org |

| NCI-h295 (Human Adrenocortical Cancer) | StAR, CYP11A1, CYP17A1 proteins | Increased protein levels (post-transcriptional) nih.gov |

| Chondrocytes | COL2A1, ACAN, SOX-9 | Ameliorated age-induced downregulation researchgate.net |

| Caco-2, HK-2, HepG2 | NF-κB and downstream cytokines | No significant inhibitory effect researchgate.net |

| Cardiac and Vascular Tissue (in vivo) | miRNAs | Different expression profiles in blood vessels, no significant difference in heart tissue nih.gov |

Mitochondrial Membrane Potential and Reactive Oxygen Species Generation

Mechanistic Investigations in Animal Models (Excluding Clinical Outcomes)

A notable behavioral phenotype associated with etomidate administration is myoclonus, characterized by involuntary muscle twitching. Mechanistic studies in animal models, primarily Sprague-Dawley rats, have begun to unravel the neural circuitry underlying this phenomenon.

Research indicates that etomidate-induced myoclonus originates in the neocortex. researchgate.netnih.gov The underlying mechanism involves an accumulation of the excitatory neurotransmitter glutamate (B1630785) in this brain region. researchgate.netnih.gov This glutamate accumulation appears to be linked to the modulation of N-methyl-D-aspartate receptors (NMDARs). researchgate.netnih.gov Studies have shown that NMDAR antagonists can suppress etomidate-induced myoclonus, while NMDAR agonists enhance it. nih.gov

A key downstream effect of this NMDAR activation is the downregulation of the K-Cl cotransporter 2 (KCC2) protein expression in the neocortex. researchgate.netnih.gov KCC2 is crucial for maintaining the inhibitory tone of GABAergic neurotransmission. Its downregulation leads to a depolarizing shift in the GABAergic reversal potential, thereby contributing to neuronal hyperexcitability and the manifestation of myoclonus. researchgate.net

Further investigation has implicated the calcium-activated protease calpain-2 in this pathway. nih.gov Etomidate has been shown to increase the levels of calpain-2, which in turn contributes to the degradation of KCC2. nih.gov The involvement of intracellular calcium signaling is also supported by in vitro findings where low concentrations of etomidate increased neocortical intracellular calcium levels. researchgate.net

Interestingly, the pro-myoclonic effects of etomidate appear to be dose-dependent, with lower doses being more likely to induce myoclonus. nih.govnih.gov This may be due to a differential sensitivity of various GABA-A receptor subtypes to etomidate, leading to an imbalance between excitatory and inhibitory circuits at specific concentrations. nih.gov

The table below outlines the key components of the neural circuitry modulated by this compound that contribute to myoclonus.

| Brain Region | Neurotransmitter/Receptor | Key Protein | Observed Effect |

| Neocortex | Glutamate | - | Accumulation researchgate.netnih.gov |

| Neocortex | NMDA Receptor | - | Activation researchgate.netnih.gov |

| Neocortex | - | KCC2 | Downregulation/Decrement researchgate.netnih.govnih.gov |

| Neocortex | - | Calpain-2 | Increased levels and activation nih.gov |

Pharmacodynamic studies in animal models have been instrumental in elucidating the mechanisms of action of this compound. A primary and well-established mechanism is its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.govmedstarhealth.org Etomidate enhances the effect of the inhibitory neurotransmitter GABA, leading to its hypnotic and anesthetic effects. nih.govnih.gov

The interaction of etomidate with the GABA-A receptor is stereoselective, with the R-(+)-enantiomer (this compound) being significantly more potent than the S-(-)-enantiomer. nih.gov Furthermore, etomidate exhibits selectivity for specific GABA-A receptor subtypes. Its hypnotic and immobilizing actions are primarily mediated by receptors containing β3 subunits, while sedation is linked to those with β2 subunits. nih.gov This subtype selectivity is a key area of research for developing etomidate analogs with improved side-effect profiles.

Animal models have also been crucial in characterizing the pharmacodynamic properties of etomidate under various physiological and pathological conditions. For instance, in a pig model of hemorrhagic shock, the pharmacokinetics and pharmacodynamics of etomidate were found to be minimally altered, highlighting its hemodynamic stability. nih.govnih.gov

The development and testing of etomidate analogs in animal models have provided further insights into its structure-activity relationships. For example, MOC-etomidate, an analog designed for rapid metabolism, was shown in rats to have a much shorter duration of action and reduced adrenal suppression compared to etomidate. nih.govsurgicalneurologyint.com Carboetomidate (B606476), another analog, was developed to reduce adrenocortical suppression by modifying the imidazole (B134444) ring, which is thought to be responsible for this side effect. nih.govsurgicalneurologyint.com

The table below summarizes key pharmacodynamic characteristics of this compound elucidated from animal models.

| Pharmacodynamic Property | Primary Molecular Target | Key Findings in Animal Models |

| Hypnosis/Anesthesia | GABA-A Receptor | Positive allosteric modulation, stereoselectivity for R-(+)-enantiomer nih.govnih.govmedstarhealth.org |

| Subunit Selectivity | GABA-A Receptor Subtypes (β2, β3) | Hypnosis/immobilization via β3, sedation via β2 nih.gov |

| Hemodynamic Stability | Cardiovascular System | Minimal alteration of pharmacokinetics/pharmacodynamics in hemorrhagic shock models nih.govnih.gov |

| Structure-Activity Relationship | GABA-A Receptor, 11β-hydroxylase | Analogs (e.g., MOC-etomidate, Carboetomidate) show altered duration of action and reduced adrenal suppression nih.govnih.govsurgicalneurologyint.com |

Rational Design and Preclinical Development of Novel S Etomidate Analogues

Strategies for Modulating GABAA Receptor Subunit Selectivity

Etomidate's hypnotic effects are primarily mediated through positive allosteric modulation of GABAA receptors. aneskey.commedstarhealth.orgd-nb.info These receptors are pentameric ligand-gated ion channels composed of various subunit combinations, leading to a diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions. Etomidate (B1671615) exhibits selectivity for GABAA receptors containing β2 or β3 subunits over those containing β1 subunits. mdpi.compnas.orgoup.com This subunit selectivity is largely determined by a single amino acid within the transmembrane domain of the β subunit. pnas.orgoup.com

Strategies to modulate the GABAA receptor subunit selectivity of etomidate analogues have focused on modifying the parent molecule's structure to alter its interaction with the binding pocket at the β+/α- subunit interface. d-nb.infonih.gov

Phenyl Ring Substitution: Modifications to the phenyl ring of the etomidate molecule have been shown to impact GABAA receptor modulatory activity. The volume of the substituent group on the phenyl ring can influence both the potency and efficacy of the analogue. nih.gov For instance, increasing the size of the substituent can lead to a decrease in positive modulatory activity, which is strongly correlated with a reduced binding affinity for the β+/α- transmembrane anesthetic binding sites. nih.gov This suggests that steric hindrance within the binding pocket can be exploited to fine-tune the activity of new analogues.

Chiral Center Modifications: The stereochemistry at the chiral carbon of etomidate is a critical determinant of its pharmacological activity. nih.gov Minor structural changes around this center can significantly impact both GABAA receptor potency and hypnotic potency. This highlights the importance of this region of the molecule for its interaction with the receptor. nih.gov

Imidazole (B134444) Ring Modifications: While the imidazole ring is crucial for 11β-hydroxylase inhibition, modifications here can also affect GABAA receptor activity. For example, the development of carboetomidate (B606476), where a nitrogen atom in the imidazole ring is replaced by a methylene (B1212753) group, was primarily aimed at reducing adrenocortical suppression. sci-hub.senih.gov However, this change also impacts its properties at the GABAA receptor.

By systematically exploring these structural modifications, researchers aim to develop analogues with more refined selectivity for specific GABAA receptor subtypes, potentially leading to agents with a more desirable balance of hypnotic and amnestic effects, and reduced side effects.

Approaches to Dissociate GABAA Receptor Activity from 11β-Hydroxylase Inhibition

A primary goal in the development of etomidate analogues is to eliminate the potent inhibition of 11β-hydroxylase, a key enzyme in adrenal steroid synthesis. surgicalneurologyint.comresearchgate.net Two main strategies have been pursued to achieve this dissociation: creating "soft" analogues that are rapidly metabolized, and designing molecules with reduced affinity for the enzyme. researchgate.netscispace.com

The "soft analogue" approach involves designing molecules that are intentionally metabolically labile, meaning they are rapidly broken down in the body into inactive or significantly less active metabolites. nih.govresearchgate.netnih.gov This strategy aims to shorten the duration of action and minimize cumulative effects, including prolonged adrenocortical suppression. nih.govingentaconnect.com

Methoxycarbonyl-etomidate (MOC-etomidate) is the prototypical "soft" analogue of etomidate. surgicalneurologyint.comnih.gov It was designed to be highly susceptible to hydrolysis by nonspecific esterases present in the blood and various tissues. nih.govresearchgate.netgoogle.com

Structural Design: MOC-etomidate features an additional metabolically labile ester moiety attached to the etomidate pharmacophore. surgicalneurologyint.comaneskey.com This ester group is positioned to be readily accessible to esterases, leading to rapid hydrolysis. nih.govresearchgate.net

Metabolism: In vitro studies have shown that MOC-etomidate is rapidly hydrolyzed in human liver S9 fractions, with a half-life of about 4.4 minutes, whereas etomidate shows no significant hydrolysis under the same conditions. aneskey.comingentaconnect.com This rapid metabolism results in the formation of a carboxylic acid metabolite. aneskey.comresearchgate.net

Pharmacological Profile of Metabolite: The resulting carboxylic acid metabolite of MOC-etomidate has a significantly lower affinity for both GABAA receptors and 11β-hydroxylase, with potencies that are approximately 300-fold less than the parent compound. aneskey.com This ensures that upon metabolism, the pharmacological activity is effectively terminated.

While MOC-etomidate successfully demonstrated the proof-of-principle for the soft analogue approach, its low potency and extremely rapid metabolism led to the accumulation of its weakly active metabolite during continuous infusion, which could delay recovery. aneskey.com This prompted the development of second-generation soft analogues with optimized pharmacokinetic and pharmacodynamic properties, such as cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM). aneskey.com

This pharmacodynamic strategy focuses on altering the molecular structure of etomidate to directly reduce its binding affinity for 11β-hydroxylase, thereby preventing the inhibition of steroid synthesis at its source. researchgate.netnih.govscispace.com

Carboetomidate is a key example of this approach. surgicalneurologyint.comnih.govscispace.com Its design is based on the hypothesis that the basic nitrogen atom within etomidate's imidazole ring is crucial for its high-affinity binding to the heme iron at the active site of 11β-hydroxylase. sci-hub.senih.govscispace.com

Structural Design: In carboetomidate, this critical nitrogen atom in the imidazole ring is replaced with a methylene group (-CH). sci-hub.sescispace.comresearchgate.net This substitution eliminates the ability of the molecule to form a coordination bond with the heme iron, which is thought to be the primary interaction responsible for potent enzyme inhibition. sci-hub.sescispace.com

Enzyme Affinity and Activity: In vitro studies confirmed that this single atomic substitution dramatically reduces the analogue's ability to inhibit cortisol synthesis. Carboetomidate is approximately three orders of magnitude (1000-fold) less potent as an inhibitor of in vitro cortisol synthesis compared to etomidate. researchgate.netnih.govmetajournal.com Competitive binding assays have further demonstrated that carboetomidate has a significantly lower binding affinity for 11β-hydroxylase than etomidate. researchgate.netnih.gov

In Vivo Effects: In animal models, carboetomidate administered at hypnotic doses does not produce the adrenocortical suppression seen with etomidate. researchgate.netnih.govnih.gov

While successfully reducing adrenocortical inhibition, carboetomidate was found to have lower hypnotic potency and reduced aqueous solubility compared to etomidate. surgicalneurologyint.comnih.gov This has led to further research, including the development of analogues that combine both the "soft" and reduced affinity strategies, such as methoxycarbonyl-carboetomidate (MOC-carboetomidate). sci-hub.seresearchgate.net

Design of "Soft" Analogues with Rapid Metabolic Degradation (e.g., Methoxycarbonyl-Etomidate)

Pharmacological Characterization of Newly Synthesized S-(-)-Etomidate Analogues

The preclinical evaluation of newly synthesized this compound analogues involves a comprehensive battery of in vitro and in vivo assays to determine their potency, efficacy, and selectivity. aneskey.comnih.govnih.gov

In Vitro Characterization:

GABAA Receptor Activity: The interaction of new analogues with GABAA receptors is a primary focus. Electrophysiological techniques, such as two-electrode voltage-clamp in Xenopus oocytes expressing specific human GABAA receptor subtypes, are used to quantify the potency and efficacy of these compounds as positive allosteric modulators. nih.govresearchgate.net For example, studies have characterized the concentration-dependent enhancement of GABA-evoked currents by various analogues. researchgate.netresearchgate.net The GABAA receptor potencies of a series of etomidate analogues have been shown to span a wide range, differing by as much as 91-fold. nih.gov

11β-Hydroxylase Inhibition: The potential for adrenocortical suppression is assessed using in vitro assays with human adrenocortical cell lines (e.g., H295R). researchgate.netnih.gov These assays measure the concentration of the analogue required to inhibit cortisol synthesis by 50% (IC50). For instance, carboetomidate was found to be about 2000-fold less potent than etomidate at inhibiting cortisol synthesis in this type of assay. scispace.com Competitive binding assays using radiolabeled etomidate ([3H]-etomidate) and purified 11β-hydroxylase are also employed to directly measure the binding affinity of new compounds to the enzyme. researchgate.netnih.gov

In Vivo Characterization:

Hypnotic Potency: The hypnotic potency of new analogues is typically determined in animal models, most commonly in rats or tadpoles, using the loss of righting reflex (LORR) as an endpoint. nih.govnih.gov Dose-response curves are generated to calculate the dose required to produce hypnosis in 50% of the animals (ED50). The hypnotic potencies of various etomidate analogues have been found to correlate well with their in vitro GABAA receptor potencies. nih.gov

Adrenocortical Function: To assess the in vivo impact on steroid synthesis, animals are administered the test compound, and their plasma corticosterone (B1669441) levels are measured in response to a challenge with adrenocorticotropic hormone (ACTH). nih.govnih.gov This allows for a direct comparison of the degree and duration of adrenocortical suppression caused by different analogues. For example, rats treated with hypnotic doses of carboetomidate showed no significant suppression of their corticosterone response, unlike those treated with etomidate. nih.govnih.gov

Hemodynamic Stability: A key desirable feature of etomidate is its minimal effect on cardiovascular function. Therefore, new analogues are evaluated for their effects on heart rate and blood pressure in animal models to ensure they retain this favorable hemodynamic profile. nih.govnih.gov

The pharmacological characterization of novel this compound analogues has led to the identification of several promising compounds. For example, cyclopropyl-methoxycarbonyl metomidate (CPMM), a second-generation soft analogue, is more potent and longer-acting than MOC-etomidate. surgicalneurologyint.comaneskey.com Another novel analogue, EL-0052, has been reported to be more potent than etomidate at enhancing GABAA receptor currents while not suppressing adrenocortical function. researchgate.netresearchgate.net

Table of Pharmacological Data for this compound and Selected Analogues

| Compound | GABAA Receptor Activity (EC50) | Hypnotic Potency (ED50) | 11β-Hydroxylase Inhibition (IC50) |

|---|---|---|---|

| This compound | ~3.07 µM researchgate.net | High | High |

| Methoxycarbonyl-Etomidate (MOC-Etomidate) | Potent modulator nih.gov | Ultra-short acting nih.gov | Metabolite is ~300-fold less potent aneskey.com |

| Carboetomidate | Potent modulator nih.gov | Lower than etomidate nih.gov | ~2000-fold less potent than etomidate scispace.com |

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | High potency aneskey.com | More potent than MOC-etomidate surgicalneurologyint.com | Reduced suppression researchgate.net |

| EL-0052 | ~0.98 µM researchgate.net | High | No suppression reported researchgate.net |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Methoxycarbonyl-Etomidate (MOC-Etomidate) |

| Carboetomidate |

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) |

| Methoxycarbonyl-carboetomidate (MOC-carboetomidate) |

| EL-0052 |

| Dimethyl-methoxycarbonyl metomidate |

| R-isopropyl-methoxycarbonyl metomidate |

| S-isopropyl-methoxycarbonyl metomidate |

| Naphthalene-etomidate |

| Dimethoxy-etomidate |

| Azi-etomidate |

| Dihydrogen etomidate |

| Cyclopropyl (B3062369) etomidate |

| TFD-etomidate |

| Metomidate |

| Isopropoxate |

| ET-26 |

| Methoxyetomidate |

| Loreclezole |

| Nafimidone |

| Denzimol |

| Propofol (B549288) |

| Remifentanil |

| Esmolol |

| Fentanyl |

| Propranolol |

| Metyrapone |

| Ketoconazole |

| Midazolam |

| Remimazolam |

| Diazepam |

| Flumazenil |

| Thiopental |

| Lidocaine |

| Magnesium |

| Dexmedetomidine |

| Isoflurane |

Advanced Research Methodologies in S Etomidate Studies

Electrophysiological Techniques for Receptor Function Analysis

Electrophysiological techniques are fundamental in studying the functional consequences of S-(-)-etomidate's interaction with GABA-A receptors. These methods directly measure the ion flow through the receptor's channel, providing insights into how the compound modulates receptor activity.

Two-Electrode Voltage Clamp (TEVC): This technique is widely used with Xenopus laevis oocytes that have been engineered to express specific subtypes of GABA-A receptors. pnas.orgplos.org By clamping the oocyte's membrane potential at a set level, researchers can record the currents generated by the opening of GABA-A receptor channels in response to GABA and its modulators. Studies using TEVC have demonstrated that this compound potentiates GABA-evoked currents, meaning it enhances the receptor's response to its natural ligand, GABA. pnas.orgresearchgate.net This potentiation is observed as a leftward shift in the GABA concentration-response curve, indicating that a lower concentration of GABA is needed to elicit a response in the presence of this compound. nih.gov At higher concentrations, this compound can directly activate the GABA-A receptor, causing the channel to open even in the absence of GABA, an effect known as a "GABA-mimetic" action. pnas.orgresearchgate.net

These electrophysiological approaches have been crucial in characterizing the subunit-dependent effects of this compound. For example, the potentiation and direct activation by this compound are more pronounced in GABA-A receptors containing β2 or β3 subunits compared to those with a β1 subunit. pnas.orgnih.gov

Site-Directed Mutagenesis and Chimeric Receptor Studies

To identify the specific amino acid residues that form the binding site for this compound on the GABA-A receptor, researchers employ site-directed mutagenesis and create chimeric receptors.

Site-Directed Mutagenesis: This molecular biology technique allows for the specific alteration of single amino acids within the receptor's protein sequence. By mutating candidate residues and then examining the functional effects using electrophysiology, scientists can pinpoint those critical for this compound's action. A key finding from these studies was the identification of an asparagine residue (N265) in the second transmembrane domain (M2) of the β2 and β3 subunits as a crucial determinant of etomidate (B1671615) sensitivity. pnas.orgnih.gov Mutating this asparagine to a serine (the corresponding residue in the less sensitive β1 subunit) significantly reduces the modulatory and direct effects of etomidate. pnas.orgnih.gov Conversely, introducing an asparagine at the equivalent position in the β1 subunit enhances its sensitivity to the drug. nih.gov

Chimeric Receptors: This approach involves creating hybrid receptors by swapping domains between different subunit subtypes that exhibit varying sensitivities to this compound. For instance, by creating chimeras between the β1 and β2 subunits, researchers have demonstrated that the transmembrane domains are essential for the positive modulation of GABA binding and the effects of anesthetics like etomidate. pnas.orgresearchgate.net These studies helped to narrow down the region of the receptor responsible for etomidate's selectivity.

Further investigations using photoaffinity labeling, a technique where a light-activated analog of etomidate ([3H]azietomidate) is used to covalently bind to its site, have identified two specific methionine residues: α1Met-236 in the αM1 transmembrane helix and β3Met-286 in the βM3 transmembrane helix, as contributing to the etomidate binding pocket. nih.govcapes.gov.brnih.gov These findings, combined with mutagenesis data, suggest that the etomidate binding site is located at the interface between the β and α subunits within the transmembrane domain. nih.govnih.gov

Spectroscopic Methods for Ligand-Protein Interaction Analysis

Spectroscopic techniques provide valuable information about the direct binding of this compound to its protein targets and the conformational changes that may result from this interaction.

Fluorescence Spectroscopy: This method can be used to study the binding of this compound to proteins like human serum albumin (HSA), a major carrier protein in the blood. tandfonline.comnih.gov By monitoring changes in the intrinsic fluorescence of the protein's tryptophan residues upon the addition of this compound, researchers can determine binding constants and the number of binding sites. tandfonline.comnih.gov Fluorescence quenching studies have shown that this compound binds to HSA, which can influence its distribution and availability to its primary targets. tandfonline.comnih.gov More advanced fluorescence techniques, such as fluorescence resonance energy transfer (FRET) and voltage-clamp fluorometry, can be used to detect conformational changes in the GABA-A receptor itself upon ligand binding. ntu.ac.uknih.gov For example, a fluorescent probe system has been developed to screen for allosteric modulators of the GABA-A receptor, where the binding of compounds like etomidate in the presence of GABA leads to a detectable change in fluorescence. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins. Studies have shown that the binding of etomidate to human serum albumin can induce changes in the protein's conformation. tandfonline.comnih.gov

Absorption Spectroscopy: This technique has been particularly useful in studying the interaction of etomidate with 11β-hydroxylase. The binding of etomidate to the heme iron in the enzyme's active site produces a characteristic change in the absorption spectrum, known as a type II spectral shift. nih.gov This provides direct evidence of a specific interaction at the catalytic site.

Radioligand Binding Assays for Receptor and Enzyme Affinity

Radioligand binding assays are a quantitative method used to determine the affinity of a compound for a specific receptor or enzyme. This is achieved by measuring the displacement of a radiolabeled ligand from its binding site by the compound of interest.

GABA-A Receptor Affinity: To assess the affinity of this compound for the GABA-A receptor, radioligand binding assays are performed on brain membrane preparations. One common approach is to measure the ability of this compound to modulate the binding of a radiolabeled ligand that binds within the chloride ion channel, such as [3H]EBOB (ethynylbicycloorthobenzoate). meduniwien.ac.at this compound, by potentiating the effect of GABA, enhances the displacement of [3H]EBOB, and the concentration at which it produces 50% of its maximal effect (IC50) can be determined. meduniwien.ac.at